1,3-Benzenedicarboxylic acid, 4,6-dimethyl-, diethyl ester, commonly known as diethyl 4,6-dimethylisophthalate, is an organic compound with the molecular formula and a molecular weight of approximately 238.24 g/mol. It features a benzene ring with two carboxylate groups at the 1 and 3 positions and two methyl groups at the 4 and 6 positions. This compound belongs to the category of phthalate esters, which are widely used as plasticizers in various applications due to their ability to enhance flexibility and durability in plastics.
The chemical reactivity of diethyl 4,6-dimethylisophthalate is primarily characterized by its ester functional groups. It can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding dicarboxylic acid and ethanol:
Additionally, it can participate in transesterification reactions, where it reacts with alcohols to form different esters. This reaction is significant in producing various derivatives that can be tailored for specific applications.
Diethyl 4,6-dimethylisophthalate exhibits several biological activities. Research has indicated that certain phthalate esters possess antimicrobial properties, making them potential candidates for use in medical and industrial applications where microbial contamination is a concern . Additionally, some studies suggest that compounds related to phthalates may have anti-inflammatory and antioxidant activities .
The synthesis of diethyl 4,6-dimethylisophthalate can be achieved through various methods:
Diethyl 4,6-dimethylisophthalate finds numerous applications across different industries:
Diethyl 4,6-dimethylisophthalate shares structural similarities with other phthalate esters. Some comparable compounds include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl phthalate | Common plasticizer used widely | |
Dimethyl phthalate | Lighter than diethyl esters, used in fragrances | |
Di-n-butyl phthalate | Larger alkyl groups provide different properties | |
Di-n-octyl phthalate | Known for high performance in flexible products |
Diethyl 4,6-dimethylisophthalate is unique due to its specific substitution pattern on the benzene ring (methyl groups at positions 4 and 6), which may impart distinct physical and chemical properties compared to other phthalates. Its particular structure allows for enhanced compatibility with various polymer matrices while maintaining flexibility.
The compound’s IUPAC name, diethyl 4,6-dimethylbenzene-1,3-dicarboxylate, reflects its substitution pattern. The benzene ring is symmetrically substituted with methyl groups at the 4 and 6 positions and ethoxycarbonyl groups at the 1 and 3 positions. The SMILES notation for this structure is $$ \text{CCOC(=O)C1=CC(=C(C=C1C)C)C(=O)OCC} $$, which encodes the ester groups and methyl substituents. X-ray crystallography data for this specific compound are not available in the provided sources, but analogous diethyl esters, such as diethyl 4,5-dimethylphthalate, exhibit planar aromatic cores with ester groups in para positions.
Property | Value/Description |
---|---|
Molecular Formula | $$ \text{C}{14}\text{H}{18}\text{O}_{4} $$ |
Molecular Weight | 250.29 g/mol |
SMILES | $$ \text{CCOC(=O)C1=CC(=C(C=C1C)C)C(=O)OCC} $$ |
CAS Number | 140410-09-9 |
Experimental data on melting and boiling points for this compound are not explicitly reported in the provided sources. However, structurally similar diethyl esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, exhibit melting points of 178–183°C, while dimethyl isophthalate (a related diester) has a melting point of 64–68°C and a boiling point of 282°C. These comparisons suggest that the diethyl ester’s longer alkyl chains may reduce crystallinity compared to dimethyl analogs.
The compound’s solubility is influenced by its ester groups and hydrophobic methyl substituents. Like dimethyl isophthalate, which has a water solubility of 130 mg/L, this diethyl derivative is expected to exhibit limited aqueous solubility but higher solubility in organic solvents such as ethanol or dichloromethane. Its log $$ P $$ (octanol-water partition coefficient), predicted using QSAR models for analogous compounds, is estimated at 1.66–2.25, indicating moderate hydrophobicity.
The ester groups in the compound are susceptible to hydrolysis under acidic or basic conditions, yielding 4,6-dimethylisophthalic acid and ethanol. This reactivity is consistent with dimethyl isophthalate, which undergoes hydrolysis with a half-life of 321 days in neutral water at 25°C. The methyl substituents may sterically hinder nucleophilic attack, slightly enhancing stability compared to unsubstituted analogs. Under oxidative conditions, the methyl groups may undergo side-chain oxidation, forming carboxylic acid derivatives.